Roflumilast-d4 Roflumilast-d4 One of the isotopic labelled form of Roflumilast, which is a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE-4)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196497
InChI: InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2
SMILES: C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Molecular Formula: C17H14Cl2F2N2O3
Molecular Weight: 407.2 g/mol

Roflumilast-d4

CAS No.:

Cat. No.: VC0196497

Molecular Formula: C17H14Cl2F2N2O3

Molecular Weight: 407.2 g/mol

* For research use only. Not for human or veterinary use.

Roflumilast-d4 -

Molecular Formula C17H14Cl2F2N2O3
Molecular Weight 407.2 g/mol
IUPAC Name N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide
Standard InChI InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2
Standard InChI Key MNDBXUUTURYVHR-LNLMKGTHSA-N
Isomeric SMILES [2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H]
SMILES C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Canonical SMILES C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F

Chemical Properties and Structure

Molecular Identification

Roflumilast-d4 possesses distinct chemical identifiers that facilitate its cataloging and reference in scientific literature:

PropertyValue
Catalogue NumberR-3710
CAS Registry Number1398065-69-4
Molecular Weight407.23 g/mol
Molecular FormulaC17H10D4Cl2F2N2O3

The molecular weight of Roflumilast-d4 (407.23 g/mol) is slightly higher than that of non-deuterated Roflumilast (403.22 g/mol), reflecting the increased mass contributed by the four deuterium atoms (each deuterium atom is approximately 1 atomic mass unit heavier than hydrogen) .

Structural Characteristics

Structurally, Roflumilast-d4 maintains the core architecture of Roflumilast with specific modifications in the cyclopropyl group. The base compound, Roflumilast, is characterized by its three key structural components:

  • A 3,5-dichloropyridin-4-yl group

  • A 4-(difluoromethoxy)benzamide moiety

  • A cyclopropylmethoxy substituent

In Roflumilast-d4, the cyclopropyl portion of the cyclopropylmethoxy group contains four deuterium atoms at positions 2,2,3,3, while the rest of the molecular structure remains identical to the non-deuterated compound . This selective deuteration creates a compound that is chemically equivalent to Roflumilast in most respects but can be distinguished through mass spectrometric analysis.

Synthesis and Production

Synthetic Routes

The synthesis of Roflumilast-d4 builds upon the established synthetic pathway for Roflumilast, with additional steps or modifications to incorporate the deuterium atoms. The standard synthesis of Roflumilast involves a five-step process starting from 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde . For the deuterated analogue, the process likely requires either:

  • The use of deuterated starting materials, particularly a deuterated cyclopropyl precursor

  • Exchange reactions to replace hydrogen with deuterium at specific positions in an intermediate compound

  • Custom synthesis of the deuterated cyclopropylmethoxy group followed by incorporation into the molecule

The specific synthetic methodology for Roflumilast-d4 would need to ensure selective and stable deuterium incorporation at the targeted positions while maintaining the integrity of the remaining molecular structure.

Analytical Applications

Role as Internal Standard

The primary utility of Roflumilast-d4 lies in its application as an internal standard for the quantitative analysis of Roflumilast in biological samples. Internal standards are compounds added at a known concentration to analytical samples to correct for variations in sample preparation and instrument response.

Deuterated analogues like Roflumilast-d4 are particularly valuable as internal standards because they:

  • Exhibit virtually identical chemical behavior to the analyte of interest during sample preparation and chromatographic separation

  • Can be distinguished from the non-deuterated compound through mass spectrometric detection

  • Compensate for matrix effects and recovery variations in complex biological samples

When analyzing Roflumilast concentrations in plasma, urine, or other biological matrices, Roflumilast-d4 can be added at the beginning of the sample preparation process. Any losses or variations affecting the target analyte will similarly affect the internal standard, allowing for mathematical correction and more accurate quantification.

Advantages in Mass Spectrometry

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, Roflumilast-d4 provides significant advantages over non-deuterated internal standards. The mass difference of 4 Da (atomic mass units) between Roflumilast and Roflumilast-d4 allows clear separation of signals in mass spectra without overlap of isotope patterns. This separation is crucial for accurate quantification, especially at low concentrations.

Additionally, the chromatographic behavior of Roflumilast-d4 is nearly identical to that of Roflumilast, ensuring similar retention times and peak shapes. This co-elution is beneficial for correcting matrix effects that occur during ionization in the mass spectrometer interface.

Pharmacokinetics and Metabolism Studies

Metabolic Pathways

Roflumilast undergoes significant metabolism in the human body, with the primary metabolic pathway involving N-oxidation to form roflumilast N-oxide, which is catalyzed by CYP3A4 and CYP1A2 enzymes . This metabolite accounts for approximately 90% of the biological activity of Roflumilast .

Roflumilast-d4 can be utilized to study these metabolic pathways in detail, offering insights into:

  • The kinetics of Roflumilast metabolism

  • Potential metabolic differences between patient populations

  • Drug-drug interaction studies involving metabolic enzymes

Notably, a deuterated N-oxide metabolite (Roflumilast-d4 N-Oxide) has also been synthesized and cataloged (CAS No. 1794760-31-8), suggesting its importance in comprehensive metabolic investigations .

Pharmacokinetic Analysis

In pharmacokinetic studies, Roflumilast-d4 can serve as an invaluable tool for investigating the absorption, distribution, metabolism, and excretion (ADME) properties of Roflumilast. By administering a small amount of Roflumilast-d4 alongside the therapeutic dose of Roflumilast, researchers can differentiate between endogenous and exogenous compounds and track the movement and transformation of the drug throughout the body.

The deuterated analogue can help elucidate:

  • Absolute bioavailability of Roflumilast

  • Distribution volumes and tissue concentration patterns

  • Elimination pathways and half-life determinations

  • Metabolic ratios and clearance mechanisms

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